Lipophilicity: Fluorine vs. Non-Fluorinated Analog
The introduction of a fluorine atom at the 6-position and a methyl group at the 7-position significantly alters the lipophilicity of the indole core compared to analogs lacking these groups. The target compound (4-bromo-6-fluoro-7-methyl-1H-indole) has a computed XLogP3-AA value of 3.2 [1]. In contrast, the non-fluorinated analog 4-bromo-7-methyl-1H-indole has a predicted XLogP3-AA of 2.8 [2]. This 0.4 log unit difference represents a ~2.5-fold increase in lipophilicity for the fluorinated derivative, which directly impacts its ability to cross biological membranes and its overall pharmacokinetic profile.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 4-bromo-7-methyl-1H-indole (CAS 936092-87-4): XLogP3-AA = 2.8 |
| Quantified Difference | 0.4 log units higher (approx. 2.5x more lipophilic) |
| Conditions | Computed physicochemical property (XLogP3 algorithm) |
Why This Matters
This quantifiable difference in lipophilicity is critical for scientists selecting a starting material for optimizing the absorption and distribution of a drug candidate; the increased lipophilicity may enhance cell permeability and CNS penetration.
- [1] PubChem. PubChem Compound Summary for CID 53399444, 4-bromo-6-fluoro-7-methyl-1H-indole. Accessed April 16, 2026. View Source
- [2] PubChem. PubChem Compound Summary for CID 46739348, 4-bromo-7-methyl-1H-indole. Accessed April 16, 2026. View Source
